molecular formula C8H6Br2O2 B1348774 Methyl 2,5-dibromobenzoate CAS No. 57381-43-8

Methyl 2,5-dibromobenzoate

Cat. No.: B1348774
CAS No.: 57381-43-8
M. Wt: 293.94 g/mol
InChI Key: RBCUIRIGTNHLPS-UHFFFAOYSA-N
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Description

Methyl 2,5-dibromobenzoate is an organic compound with the chemical formula C9H7Br2O2. It is an aromatic ester that contains a benzene ring substituted with two bromine atoms and a methyl ester group. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,5-dibromobenzoate can be synthesized from 2,5-dibromobenzoic acid through esterification with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is often produced by brominating methyl benzoate. This involves the addition of bromine to methyl benzoate in the presence of a catalyst, followed by purification steps to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

Scientific Research Applications

Methyl 2,5-dibromobenzoate has several applications in scientific research:

Comparison with Similar Compounds

  • Methyl 2,4-dibromobenzoate
  • Methyl 3,5-dibromobenzoate
  • Methyl 2,6-dibromobenzoate

Comparison: Methyl 2,5-dibromobenzoate is unique due to the specific positioning of the bromine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as methyl 2,4-dibromobenzoate and methyl 3,5-dibromobenzoate, the 2,5-substitution pattern allows for distinct polymerization and substitution reactions, making it particularly useful in the synthesis of polyphenylenes and other specialized materials .

Properties

IUPAC Name

methyl 2,5-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCUIRIGTNHLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339206
Record name Methyl 2,5-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-43-8
Record name Methyl 2,5-dibromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57381-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,5-dibromo-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of Methyl 2,5-dibromobenzoate and its potential applications in material science?

A1: this compound is a brominated aromatic compound. While its molecular formula (C8H6Br2O2) and weight (289.94 g/mol) are well established, detailed spectroscopic data is limited. Interestingly, research indicates that this compound can be utilized as a monomer in the synthesis of polymers. For instance, it can be copolymerized with cyclopentadithiophene via palladium-catalyzed direct arylation []. This copolymer, after modification, demonstrates promise as a conducting binder for silicon nanoparticles in lithium-ion battery anodes [].

Q2: Are there any notable intermolecular interactions observed in the crystal structure of this compound?

A2: Research reveals that this compound sublimes at room temperature, necessitating low-temperature (100K) single crystal X-ray diffraction for structural determination []. Notably, the crystal structure analysis, performed on a twinned crystal, revealed the presence of intriguing halogen interactions []. While the exact nature of these interactions requires further investigation, this finding highlights the potential of this compound to engage in non-covalent bonding patterns relevant to crystal engineering and materials design.

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